molecular formula C17H32N2O2 B11764691 tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate CAS No. 887586-47-2

tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate

Cat. No.: B11764691
CAS No.: 887586-47-2
M. Wt: 296.4 g/mol
InChI Key: PECOMPUWVKAXGD-UHFFFAOYSA-N
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Description

tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a cyclohexylamino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various piperidine-based compounds .

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the treatment of diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

887586-47-2

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 3-[(cyclohexylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-11-7-8-14(13-19)12-18-15-9-5-4-6-10-15/h14-15,18H,4-13H2,1-3H3

InChI Key

PECOMPUWVKAXGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2CCCCC2

Origin of Product

United States

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